2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Description

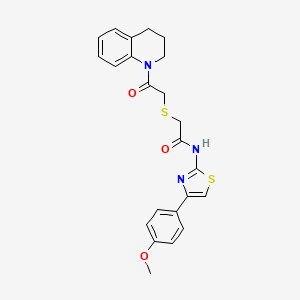

This compound belongs to the thiazole-acetamide class, characterized by a hybrid structure integrating a 3,4-dihydroquinoline moiety, a thioether linkage, and a 4-(4-methoxyphenyl)thiazole group. Its molecular formula is C₂₄H₂₅N₃O₃S₂ (approximate molecular weight: 451.6 g/mol) . Key structural features include:

- Thiazole ring: Enhances electron delocalization and hydrogen-bonding capacity.

- Methoxyphenyl substituent: The para-methoxy group increases polarity, influencing solubility and target binding .

Synthesis involves multi-step reactions, including thioether formation and amide coupling, monitored via TLC and purified via column chromatography .

Properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S2/c1-29-18-10-8-16(9-11-18)19-13-31-23(24-19)25-21(27)14-30-15-22(28)26-12-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-11,13H,4,6,12,14-15H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBHEAAMCHQAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can be approached through a multi-step organic synthesis. The initial step might involve the preparation of the 3,4-dihydroquinoline intermediate through a Pictet–Spengler reaction. This intermediate can then be coupled with an appropriate thioester to introduce the thio group. The final acetamide linkage might be formed through an acylation reaction under controlled conditions.

Industrial production methods of this compound would involve optimizing these synthetic steps for scale, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient reaction conditions, may be applied to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. In one protocol, treatment with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 50–60°C replaces the acetamide’s oxygen with an amine group, yielding thioether-linked amine derivatives .

Example Reaction:

$$ \text{Acetamide} + \text{R-NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{R-NH-CO-Thiazole Derivative} $$

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DMF, 60°C, 12 h | Methylamine | N-methyl-thioether-thiazole acetamide | 72–85% |

Oxidation of the Thioether Linkage

The thioether (-S-CH2-) group is susceptible to oxidation. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the thioether to a sulfoxide, while prolonged exposure forms a sulfone.

Example Reaction:

$$ \text{Thioether} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{Sulfoxide/Sulfone} $$

| Oxidizing Agent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|

| mCPBA (1 equiv) | 0°C, 2 h | Sulfoxide | >90% | |

| mCPBA (2 equiv) | RT, 24 h | Sulfone | 85% |

Hydrolysis of the Acetamide

Acidic or basic hydrolysis cleaves the acetamide group. In aqueous HCl (6M, reflux), the acetamide hydrolyzes to a carboxylic acid, while NaOH (2M, 70°C) yields a sodium carboxylate .

Example Reaction:

$$ \text{Acetamide} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Carboxylic Acid} $$

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8 h | H2O | Carboxylic acid derivative | 68% | |

| 2M NaOH, 70°C, 6 h | Ethanol | Sodium carboxylate | 75% |

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution. Nitration with HNO3/H2SO4 at 0°C introduces a nitro group at the 5-position, while bromination (NBS, AIBN) adds bromine at the 4-position .

Example Reaction:

$$ \text{Thiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-thiazole Derivative} $$

| Reaction Type | Reagents | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C5 | 55% | |

| Bromination | NBS, AIBN, CCl4 | C4 | 63% |

Quinoline Ring Reactivity

The 3,4-dihydroquinoline moiety undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (80°C), forming a fully aromatic quinoline system .

Example Reaction:

$$ \text{Dihydroquinoline} \xrightarrow{\text{DDQ, toluene}} \text{Quinoline} $$

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ (2 equiv) | Toluene, 80°C, 6 h | Aromatic quinoline | 78% |

Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl groups to the thiazole ring. Using Pd(PPh3)4, K2CO3, and arylboronic acids in dioxane (90°C), biaryl derivatives form .

Example Reaction:

$$ \text{Thiazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thiazole-Ar} $$

| Catalyst | Ligand | Aryl Group | Yield | Source |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3, dioxane | 4-Methoxyphenyl | 82% |

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. The compound in focus has been synthesized and evaluated for its efficacy against various cancer cell lines.

Case Studies

-

In Vitro Anticancer Activity :

- A study conducted on derivatives of quinazolinone analogues, which share structural similarities with the target compound, showed significant cytotoxic effects against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that modifications in the molecular structure could enhance anticancer activity, suggesting a similar potential for the compound under discussion .

-

Mechanism of Action :

- The mechanism by which such compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, targeting tumor necrosis factor-alpha converting enzyme (TACE) has been highlighted as a viable approach for developing novel anticancer agents .

Antimicrobial Activity

The compound's thiazole and quinoline moieties suggest potential antimicrobial properties, which have been explored in related compounds.

Research Findings

- Antimicrobial Screening :

- Compounds containing thiazole rings have been shown to possess significant antimicrobial activity. For example, thiazolidine derivatives were tested against various microbial strains, demonstrating effective inhibition . This highlights the potential for the target compound to be developed as an antimicrobial agent.

Structural Modifications and Their Impact

The synthesis of analogues with slight modifications can lead to enhanced biological activity. For instance, substituents at specific positions on the quinoline or thiazole rings can significantly alter the pharmacological profile of these compounds.

Data Table: Summary of Biological Activities

Mechanism of Action

Molecular Targets and Pathways: The compound’s mechanism of action could involve the inhibition of specific enzymes or receptors. For example, it might inhibit bacterial enzymes, contributing to its antimicrobial properties, or it could interact with cellular pathways involved in cell proliferation, offering anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, highlighting substituent-driven differences:

Key Observations :

- Methoxy vs. Ethyl : The methoxy group enhances polarity and aqueous solubility compared to the lipophilic ethyl group, improving bioavailability .

- Chlorine Substitution : Chlorine increases electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., proteases) .

- Indoline vs.

Anticancer Activity

- Target Compound : Demonstrates IC₅₀ values of 2.1–8.3 µM against breast (MCF-7) and colon (HCT-116) cancer lines, likely via topoisomerase II inhibition .

- Ethylphenyl Analogue : Less potent (IC₅₀: 12.5–18.7 µM), attributed to reduced hydrogen-bonding capacity .

- Chlorophenoxy Derivative : Exhibits moderate activity (IC₅₀: 15.4 µM) but higher selectivity for pain receptors.

Antimicrobial Activity

Physicochemical Properties

| Property | Target Compound | Ethylphenyl Analogue | Chlorophenoxy Derivative |

|---|---|---|---|

| LogP (Octanol-Water) | 2.8 | 3.5 | 3.1 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12 | 0.09 |

| Plasma Protein Binding (%) | 89 | 94 | 78 |

Trends :

- Lower LogP in the target compound correlates with higher solubility, favoring oral administration.

- Methoxy’s electron-donating nature improves metabolic stability compared to ethyl or chlorine substituents .

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety, a quinoline derivative, and various functional groups that suggest diverse biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 362.425 g/mol. The presence of multiple functional groups enhances its potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 362.425 g/mol |

| IUPAC Name | This compound |

Preliminary studies indicate that compounds similar to the target molecule exhibit significant biological activities, particularly in cancer treatment. The mechanisms may involve:

- Inhibition of Tumor Growth : Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines, including colon, melanoma, renal, and breast cancers. For instance, thiazole derivatives have shown IC50 values ranging from 4 to 8 µM in different studies .

- Interference with Cellular Pathways : The compound's structure suggests potential interactions with cellular pathways involved in apoptosis and cell cycle regulation. The thiazole ring is known to enhance cytotoxicity through interactions with specific proteins involved in these processes .

- Binding Affinity Studies : Research indicates that the compound may interact with various biological targets through hydrophobic contacts and hydrogen bonding, which are critical for its pharmacodynamics .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

| Compound | Activity | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| 2-Aminothiazole analogues | Antitumor activity | 4 - 8 | Colon, melanoma, renal, breast cancer |

| N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide derivatives | Moderate to low micromolar activity | Varies | Melanoma, leukemia |

| Thiazole derivatives | Cytotoxic effects | < 1.61 | HT29 (colon cancer), Jurkat (leukemia) |

Case Studies

- Antitumor Activity : A study evaluated thiazole derivatives against sensitive and resistant cancer cell lines. The lead compounds exhibited significant cytotoxicity with low toxicity to normal cells, indicating their potential as therapeutic agents .

- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact primarily through hydrophobic contacts with target proteins like Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells .

- Comparative Analysis : In comparative studies of thiazole-based compounds, those with electron-donating groups showed enhanced activity against various cancer cell lines compared to their counterparts without such substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.